

RK-582: A Technical Overview of its Selectivity for Tankyrase Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RK-582

Cat. No.: B15588762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of **RK-582**, a potent spiroindoline-based inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in the Wnt/ β -catenin signaling pathway, a key pathway implicated in the pathogenesis of various cancers, particularly colorectal cancer.^{[1][2]} Inhibition of tankyrase activity leads to the stabilization of Axin, a negative regulator of the Wnt/ β -catenin pathway, thereby suppressing tumor growth.^{[3][4]}

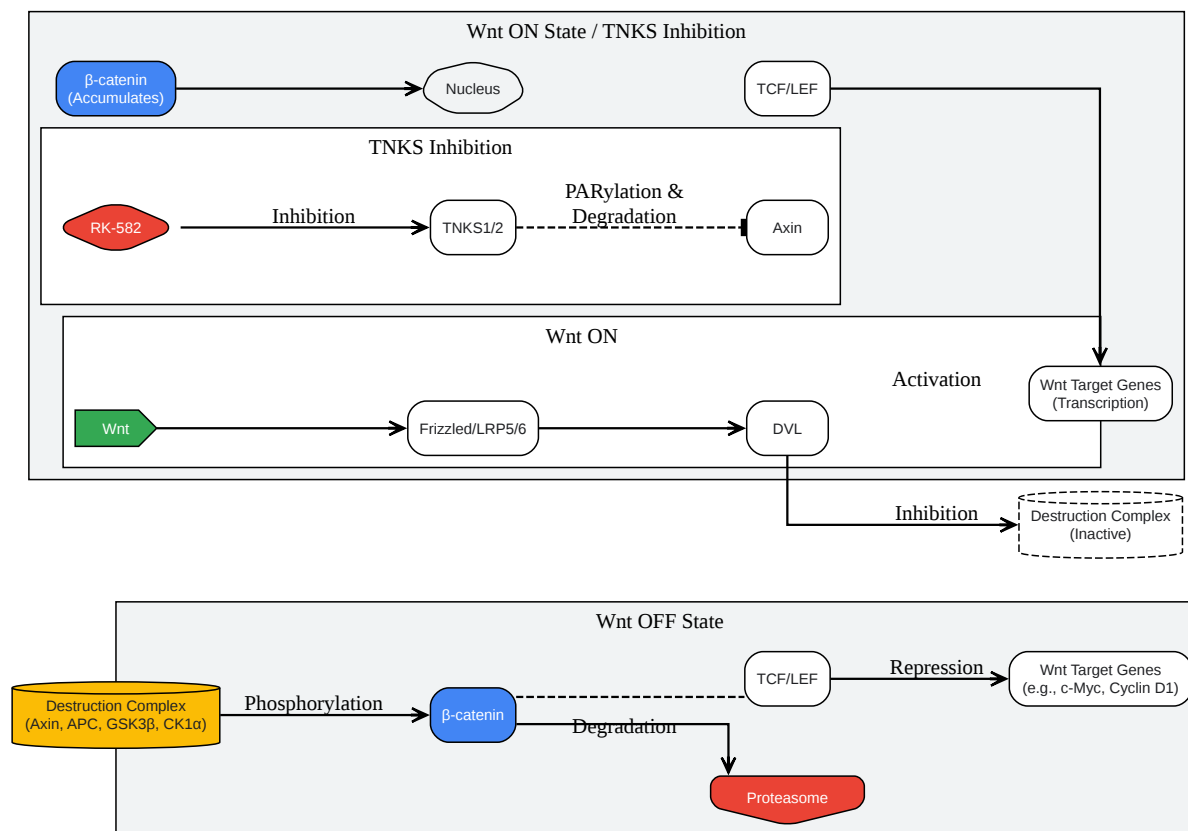
Quantitative Analysis of RK-582 Selectivity

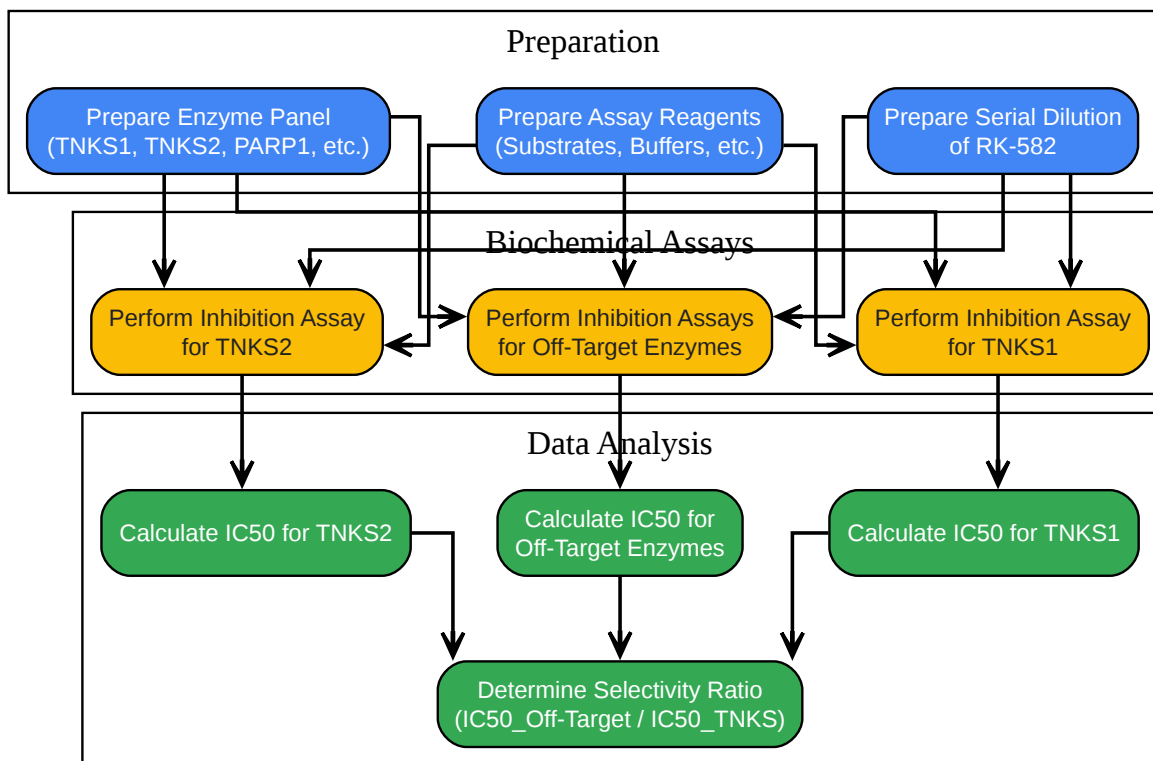
RK-582 has been identified as a highly potent inhibitor of both TNKS1 and TNKS2. However, it exhibits minimal selectivity between the two isoforms. This lack of selectivity is a common characteristic among many tankyrase inhibitors due to the high degree of structural similarity in the enzymatic domains of TNKS1 and TNKS2.^[5] The inhibitory activity of **RK-582** is quantified by its half-maximal inhibitory concentration (IC₅₀), with multiple studies reporting comparable nanomolar values for both isoforms.

Compound	Target	IC50 (nM)	Reference
RK-582	TNKS1	39.1	[3]
TNKS2	36.2	[3]	
RK-582	TNKS1/PARP5A	36.1	[6][7]

Wnt/ β -catenin Signaling Pathway and Tankyrase Inhibition

The Wnt/ β -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt signal, a destruction complex, which includes Axin, APC, GSK3 β , and CK1 α , phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase promotes the degradation of Axin through PARylation. Inhibition of tankyrase by compounds like **RK-582** stabilizes Axin, enhances the degradation of β -catenin, and consequently downregulates the expression of Wnt target genes.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 3. RK-582 | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 4. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RK582 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- To cite this document: BenchChem. [RK-582: A Technical Overview of its Selectivity for Tankyrase Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588762#rk-582-selectivity-for-tnks1-vs-tnks2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com